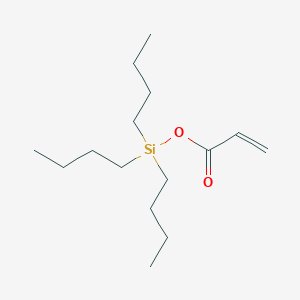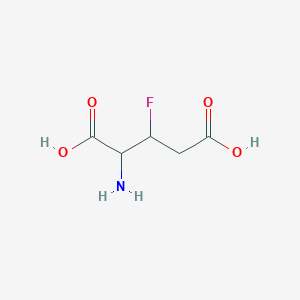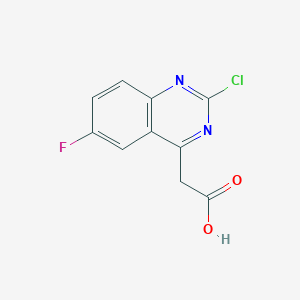
2-Propenoic acid, tributylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, tributylsilyl ester is an organosilicon compound that belongs to the family of acrylates It is characterized by the presence of a propenoic acid moiety esterified with a tributylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, tributylsilyl ester typically involves the esterification of 2-Propenoic acid with tributylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
CH2=CHCOOH+Bu3SiCl→CH2=CHCOOSiBu3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, tributylsilyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Propenoic acid and tributylsilanol.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically involve the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Polymers: Radical polymerization leads to the formation of poly(this compound).
Hydrolysis Products: Hydrolysis yields 2-Propenoic acid and tributylsilanol.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, tributylsilyl ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with tailored properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules.
Polymer Chemistry: It is employed in the development of novel polymers with specific functionalities.
Biomedical Research:
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, tributylsilyl ester involves its ability to participate in various chemical reactions due to the presence of the reactive propenoic acid moiety and the silyl ester group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For instance, in polymerization reactions, the compound acts as a monomer that undergoes radical initiation and propagation to form polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, trimethylsilyl ester
- 2-Propenoic acid, triethylsilyl ester
- 2-Propenoic acid, triphenylsilyl ester
Uniqueness
2-Propenoic acid, tributylsilyl ester is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and stability are important factors.
Eigenschaften
| 179630-31-0 | |
Molekularformel |
C15H30O2Si |
Molekulargewicht |
270.48 g/mol |
IUPAC-Name |
tributylsilyl prop-2-enoate |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-12-18(13-10-6-2,14-11-7-3)17-15(16)8-4/h8H,4-7,9-14H2,1-3H3 |
InChI-Schlüssel |
NIBPEHGZRFSWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)

